ethyl 2-{4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[4-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O6/c1-3-33-21(32)16-11-23-22(24-17(16)28)27-20(31)13(12(2)25-27)9-6-10-26-18(29)14-7-4-5-8-15(14)19(26)30/h4-5,7-8,11,25H,3,6,9-10H2,1-2H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGRVSZVHWPSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)N2C(=O)C(=C(N2)C)CCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anticancer, antimicrobial, and antiviral properties. This article reviews the current understanding of its biological activity based on diverse sources.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with various functional groups that enhance its biological activity. The presence of the dioxoisoindole and pyrazole moieties suggests potential interactions with biological targets relevant to disease states.
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values ranging from 0.87 to 12.91 µM, outperforming standard treatments like 5-Fluorouracil .
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MCF-7 | 0.87 - 12.91 | Better than 5-FU (17.02) |
| MDA-MB-231 | 1.75 - 9.46 | Better than 5-FU (11.73) |
Antimicrobial Activity
The compound has also been tested against a variety of microbial strains:
- Microbial Strains Tested : E. coli, S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa.
- Results : No minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) was observed at concentrations between 0.5 and 256 µg/mL for some derivatives; however, others showed notable inhibition zones against specific strains .
Antiviral Activity
Preliminary findings suggest that certain pyrimidine derivatives can inhibit viral replication:
- Zika Virus (ZIKV) : Compounds demonstrated effective inhibition with EC50 values around 2.4 µM.
| Virus Type | EC50 (µM) | Toxicity Comparison |
|---|---|---|
| ZIKV | 2.4 | Lower toxicity than similar compounds |
| DENV-2 | 1.4 | Higher selectivity index |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Cell Proliferation : Induction of apoptosis in cancer cells through caspase activation.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function.
- Antiviral Mechanisms : Inhibition of viral entry or replication within host cells.
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic contexts:
- Cancer Treatment : A study involving various pyrimidine derivatives showed enhanced selectivity and efficacy against multiple cancer types, suggesting that modifications to the core structure can yield compounds with improved therapeutic indices .
- Infection Control : Research involving the testing of these compounds against resistant bacterial strains has shown promise in developing new antibiotics .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Carboxylate Group
The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. For example:
This reaction is common in ester derivatives and is often leveraged to enhance water solubility or modify pharmacological activity .
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring’s electron-deficient nature makes it reactive toward nucleophiles. Substitution at the 2- or 6-positions may occur with amines, thiols, or alkoxides. For instance:
Such reactions are critical in medicinal chemistry for introducing functional groups .
Reduction of Carbonyl Groups
The ketone groups in the pyrazole and isoindole-dione moieties may undergo reduction with agents like NaBH or LiAlH, forming secondary alcohols:
Reactivity of the Isoindole-1,3-dione Moiety
The isoindole-1,3-dione group is electrophilic at the carbonyl carbons, enabling reactions with nucleophiles such as amines or Grignard reagents. For example:
This reactivity is well-documented in phthalimide derivatives .
Table 1: Hypothetical Reaction Pathways
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Ester hydrolysis | HCl/HO or NaOH/HO | Carboxylic acid derivative |
| Pyrimidine amination | NH, heat | Aminated pyrimidine |
| Ketone reduction | NaBH/MeOH | Alcohol derivatives |
| Isoindole-dione alkylation | Grignard reagent (RMgX) | Alkylated isoindole-dione adduct |
Limitations and Recommendations
The absence of direct experimental data for this compound in the provided sources necessitates caution. Further studies—such as NMR reaction monitoring, mass spectrometry, or computational modeling—are required to validate these hypotheses. Researchers should consult specialized databases (e.g., Reaxys, SciFinder) or conduct targeted synthetic experiments to obtain definitive results.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for constructing the pyrimidinecarboxylate core in this compound?
- Methodology : The pyrimidinecarboxylate scaffold is typically synthesized via Biginelli-like multicomponent reactions, involving ethyl acetoacetate, urea/thiourea, and aldehydes under acidic conditions. For example, cyclocondensation reactions with substituted pyrazole intermediates (e.g., 3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl derivatives) can be achieved using refluxing ethanol or acetic acid catalysis .
- Key Considerations : Optimize reaction time and temperature to avoid side products like over-oxidized pyrimidinones. Use NMR (e.g., H and C) and mass spectrometry to confirm regioselectivity of substituents .
Q. How can researchers validate the structural integrity of the isoindole-1,3-dione moiety in this compound?
- Methodology :
- X-ray crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement of the isoindole-dione group. For example, single-crystal X-ray studies (e.g., ) have been used for analogous compounds to resolve disorder in heterocyclic residues .
- Vibrational spectroscopy : FTIR analysis of carbonyl stretching frequencies (C=O at ~1700–1750 cm) to verify the presence of the dioxo-isoindole system .
Q. What are the recommended solubility and stability protocols for this compound in experimental settings?
- Methodology :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s hydrophobic substituents. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
- Stability : Conduct accelerated degradation studies under varying pH (2–12) and temperature (4–40°C). Monitor via HPLC-UV for decomposition products (e.g., hydrolysis of the ester group) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., dihydrofolate reductase or kinases). Parameterize the isoindole-dione group as a hydrogen-bond acceptor.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the propyl-linked pyrazole-pyrimidine system .
- Validation : Compare computational results with experimental IC values from enzyme inhibition assays .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrimidinones?
- Methodology :
- Meta-analysis : Aggregate data from multiple studies (e.g., anti-inflammatory vs. antitumor activities) and apply multivariate regression to identify confounding variables (e.g., substituent electronic effects).
- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic modifications (e.g., replacing the isoindole-dione with phthalimide) to isolate pharmacophoric contributions .
Q. How can researchers optimize the scalability of this compound’s synthesis while maintaining purity?
- Methodology :
- Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer during cyclocondensation steps. Monitor in-line via Raman spectroscopy for real-time purity assessment.
- Crystallization engineering : Use anti-solvent precipitation (e.g., water in DMF) to improve yield and polymorph control. Characterize crystals via PXRD to confirm phase purity .
Q. What analytical techniques are critical for detecting trace impurities in this compound?
- Methodology :
- LC-HRMS : Employ high-resolution mass spectrometry with C18 columns (e.g., 2.1 × 50 mm, 1.7 µm) to identify impurities at <0.1% levels. Use ESI+ mode for ionizing polar byproducts.
- NMR relaxation experiments : Apply and measurements to detect low-abundance conformers or tautomers .
Methodological Challenges and Solutions
Q. How to address low yields in the coupling of the pyrazole and isoindole-dione subunits?
- Challenge : Steric hindrance from the 3-methyl group on the pyrazole ring.
- Solution :
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–N bond formation instead of nucleophilic substitution.
- Introduce directing groups (e.g., boronic esters) to enhance regioselectivity .
Q. What experimental designs mitigate oxidative degradation of the dihydropyrimidine ring?
- Approach :
- Conduct reactions under inert atmosphere (N/Ar) and add radical scavengers (e.g., BHT).
- Replace traditional oxidants (e.g., MnO) with milder agents like TEMPO/NaOCl .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
